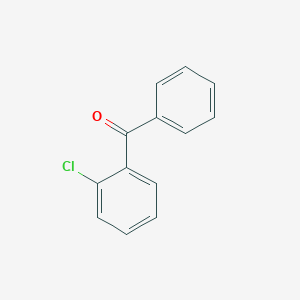

2-Chlorobenzophenone

Overview

Description

2-Chlorobenzophenone is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride. The reaction is typically carried out at temperatures ranging from -20°C to 15°C .

Industrial Production Methods: The industrial production of this compound follows a similar route, utilizing benzene and 2-chlorobenzoyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves condensation reactions, followed by acid treatment, filtration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzophenone undergoes various chemical reactions, including:

Reduction: In the presence of lithium aluminum hydride, this compound is reduced to the corresponding benzhydrol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

Substitution: Various nucleophiles such as amines or alkoxides can be used under appropriate conditions.

Major Products:

Reduction: The major product is the corresponding benzhydrol.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemical Properties and Structure

2-Chlorobenzophenone is characterized by the chemical formula and a CAS number of 5162-03-8. It is a chlorinated derivative of benzophenone, featuring a chlorine atom attached to one of the phenyl rings. This structural modification enhances its reactivity and potential applications.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the production of benzodiazepines, which are widely used for their anxiolytic and sedative properties. A study highlighted its involvement in synthesizing 2-chloroacetamido-5-chloro-2'-chlorobenzophenone, an important precursor for drugs like diazepam .

Case Study: Synthesis of Benzodiazepines

- Compound : 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

- Application : Intermediate in the synthesis of anxiolytic drugs.

- Method : Utilized in reactions under basic conditions to yield desired products.

Inclusion Complex Formation

Recent research has demonstrated the ability of this compound to form inclusion complexes with cyclomaltoheptaose (β-cyclodextrin). This interaction is significant for enhancing solubility and stability of drugs, making it valuable in pharmaceutical formulations.

Thermodynamic Study

- Methods : UV-vis spectroscopy and reversed-phase liquid chromatography (RP-HPLC).

- Findings : The formation constant () at 30°C was found to be 3846 M, indicating strong interaction. The process is driven by enthalpy changes, making it favorable for drug delivery applications .

Photochemical Applications

This compound is also used as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it essential in the production of UV-cured coatings and inks.

Data Table: Photoinitiator Performance

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 254 |

| Quantum Yield | High |

| Application | UV-cured coatings |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material due to its well-defined properties. It is utilized in chromatographic methods for quantifying other compounds.

Example Application

- Method : RP-HPLC

- Purpose : Calibration standard for assessing the purity of related substances.

Environmental Impact Studies

Research has also focused on the ecological effects of this compound. Studies indicate its persistence in aquatic environments, necessitating assessments regarding its bioaccumulation potential and toxicity .

Ecotoxicological Data

- Endpoint : Aquatic toxicity studies ongoing.

- Findings : Limited data available; further research needed to establish comprehensive toxicity profiles.

Mechanism of Action

The mechanism of action of 2-chlorobenzophenone involves its interaction with specific molecular targets. For instance, in reduction reactions, the compound interacts with reducing agents like lithium aluminum hydride, leading to the formation of benzhydrol. The pathways involved in these reactions are typically studied using spectroscopic and chromatographic techniques .

Comparison with Similar Compounds

4-Chlorobenzophenone: Similar structure but with the chlorine atom at the fourth position.

2-Amino-5-chlorobenzophenone: Contains an amino group at the second position and a chlorine atom at the fifth position.

Uniqueness: 2-Chlorobenzophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atom affects the compound’s electronic properties and its behavior in chemical reactions.

Biological Activity

2-Chlorobenzophenone (CBP) is a compound belonging to the benzophenone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and cytotoxic properties, supported by relevant studies and data.

This compound is characterized by the presence of a chlorine atom at the 2-position of the benzophenone structure. Its molecular formula is C13H9ClO, and it has a molecular weight of 232.66 g/mol. The compound's structure contributes to its reactivity and biological activity.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of this compound and its derivatives:

- Antibiofilm Activity : A study investigated the antibiofilm potential of various benzophenone derivatives, including 2-chloro-5-amino-benzophenone. The results indicated that certain derivatives exhibited significant antibiofilm activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with effective concentrations below 100 μg/ml .

- Mechanism of Action : The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with biofilm formation, as evidenced by fluorescence microscopy confirming the antibiofilm results.

Antifungal Activity

Research has also indicated that chlorinated benzophenones can exhibit antifungal properties. For instance, a study on related compounds showed that they could inhibit fungal growth effectively, although specific data on this compound itself remains limited in this context.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

- Cytotoxic Studies : In vitro studies have demonstrated that chlorinated benzophenones can induce apoptosis in cancer cells. For example, a study assessing polyprenylated benzophenones showed significant cytotoxicity against HeLa and MCF-7 cell lines, suggesting a potential for similar activity in chlorinated derivatives like this compound .

- Molecular Docking Studies : In silico analyses have been conducted to predict interactions between this compound and various biological targets. These studies suggest that the compound may bind effectively to key proteins involved in cancer progression, although specific docking studies for this compound are still needed.

Environmental Impact and Biotransformation

The environmental fate of this compound has also been studied, particularly its biotransformation in aquatic environments:

- Biodegradation Studies : Research indicated that riverine bacterio-plankton could biotransform 2-amino-5-chlorobenzophenone (a degradation product related to CBP) significantly. In batch microcosm experiments, approximately 61% removal of this compound was observed under specific conditions . This suggests that similar processes may apply to this compound in natural waters.

Data Summary

Case Studies

- Antibacterial Efficacy : A study focused on various chlorinated benzophenones revealed that specific derivatives displayed enhanced antibacterial properties compared to traditional antibiotics, indicating a potential for developing new antibacterial agents.

- Cytotoxicity Evaluation : Research involving polyprenylated benzophenones demonstrated their cytotoxic effects against multiple cancer cell lines, suggesting that structural modifications in benzophenones could lead to effective anticancer drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chlorobenzophenone in academic laboratories?

A common method involves reacting 2-chlorobenzoyl chloride with benzene derivatives in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃). For example, this compound can be synthesized via Friedel-Crafts acylation, where precise control of stoichiometry and reaction temperature (typically 25–80°C) is critical to minimize side products . Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on analogous chlorinated compounds (e.g., 2-chlorophenol), researchers should:

- Use PPE (nitrile gloves, lab coats, safety goggles) to prevent dermal/ocular exposure .

- Work in a fume hood to avoid inhalation of vapors, as chlorinated aromatics may exhibit acute toxicity (e.g., oral LD₅₀ = 670 mg/kg in rats for 2-chlorophenol) .

- Store the compound away from oxidizers and heat sources due to potential flammability (flash point ~64°C for structurally similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-Cl vibrations at 550–700 cm⁻¹ .

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substitution in benzophenones), while ¹³C NMR confirms carbonyl carbon signals at ~195–205 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₉ClO) and fragmentation pathways .

Advanced Research Questions

Q. How does this compound act as a photosensitizer in photodegradation studies, and what parameters optimize its efficacy?

In photocatalytic systems (e.g., coupled with TiO₂), this compound enhances electron-hole pair generation under UV irradiation. Critical parameters include:

- Light wavelength : Match absorption maxima (e.g., 280–320 nm for benzophenones) to the light source .

- Concentration : Optimal catalyst loading (e.g., 0.1–1.0 wt%) balances reactivity and light penetration .

- Reaction medium : Aqueous vs. organic solvents affect degradation kinetics; pH adjustments may stabilize reactive intermediates .

Q. What contradictions exist regarding the environmental persistence of this compound, and how can they be resolved?

Discrepancies arise from variations in:

- Bioaccumulation potential : Conflicting log P (octanol-water partition coefficient) values due to differing experimental conditions (e.g., pH, temperature) .

- Degradation pathways : Aerobic vs. anaerobic microbial communities produce distinct metabolites (e.g., chlorinated vs. dechlorinated byproducts) . Resolution strategies include standardized OECD test guidelines (e.g., OECD 301 for biodegradability) and advanced mass spectrometry to track degradation intermediates .

Q. What methodologies are recommended for analyzing mechanistic pathways in this compound degradation?

Combine kinetic studies (e.g., pseudo-first-order rate constants) with:

- LC-MS/MS : Identify hydroxylated or dechlorinated intermediates (e.g., 2-hydroxybenzophenone) .

- Electron paramagnetic resonance (EPR) : Detect radical species (e.g., •OH, O₂•⁻) generated during photolysis .

- Computational modeling : Density functional theory (DFT) predicts reactive sites and bond dissociation energies .

Q. How can researchers mitigate environmental risks when disposing of this compound waste?

- Neutralization : Treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze chlorinated bonds .

- Adsorption : Use activated carbon or bentonite clay to capture residual compounds before incineration .

- Regulatory compliance : Follow EPA guidelines (e.g., Resource Conservation and Recovery Act) for hazardous waste labeling and disposal .

Properties

IUPAC Name |

(2-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHYWKBKHMYRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063721 | |

| Record name | Methanone, (2-chlorophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-03-8, 51330-06-4 | |

| Record name | 2-Chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chlorophenyl)phenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-chlorophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-chlorophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8B664MRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.